Zinc bis(O,O-dipentyl) bis(dithiophosphate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

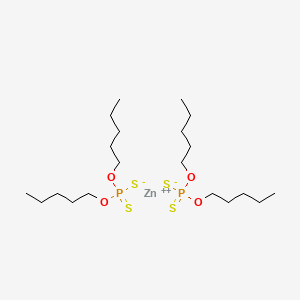

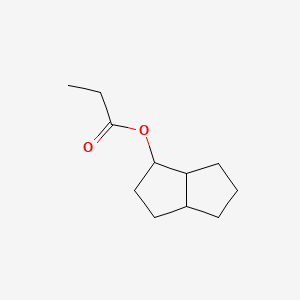

Bis(O,O-dipentyl) bis(dithiophosphate) de zinc: est un composé de coordination de formule moléculaire C20H44O4P2S4Zn . Il est couramment utilisé comme additif anti-usure dans les lubrifiants, notamment les huiles moteur et les fluides hydrauliques. Ce composé est connu pour son excellente stabilité thermique et sa capacité à former des films protecteurs sur les surfaces métalliques, réduisant ainsi l’usure.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du bis(O,O-dipentyl) bis(dithiophosphate) de zinc implique généralement la réaction de l’oxyde de zinc avec l’acide dithiophosphorique O,O-dipentyle. La réaction est réalisée dans un solvant non polaire sous des conditions contrôlées de température et de pression pour assurer la formation du produit souhaité.

Méthodes de production industrielle: Dans les milieux industriels, la production du bis(O,O-dipentyl) bis(dithiophosphate) de zinc est mise à l’échelle en utilisant de grands réacteurs. Le procédé implique l’ajout continu de réactifs et l’élimination des sous-produits pour maintenir l’efficacité et le rendement de la réaction. Le produit final est purifié par filtration et distillation pour atteindre les niveaux de pureté souhaités.

Analyse Des Réactions Chimiques

Types de réactions: Le bis(O,O-dipentyl) bis(dithiophosphate) de zinc subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former de l’oxyde de zinc et d’autres sous-produits.

Réduction: Il peut être réduit dans des conditions spécifiques pour produire différents composés contenant du zinc.

Substitution: Les ligands dithiophosphate peuvent être substitués par d’autres ligands en présence de réactifs appropriés.

Réactifs et conditions courants:

Oxydation: Les oxydants courants comprennent le peroxyde d’hydrogène et l’oxygène. La réaction est généralement réalisée à des températures élevées.

Réduction: Des réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium sont utilisés dans des conditions contrôlées.

Substitution: Les réactions de substitution de ligands impliquent souvent l’utilisation de phosphines ou d’autres ligands coordinants dans un solvant approprié.

Principaux produits:

Oxydation: Oxyde de zinc et divers sous-produits organiques.

Réduction: Composés contenant du zinc avec différents états d’oxydation.

Substitution: Nouveaux complexes de zinc avec différents ligands.

Applications de la recherche scientifique

Chimie: Le bis(O,O-dipentyl) bis(dithiophosphate) de zinc est largement utilisé dans la formulation de lubrifiants et de graisses en raison de ses propriétés anti-usure. Il est également étudié pour son rôle dans la catalyse et comme précurseur pour la synthèse d’autres composés contenant du zinc.

Biologie et médecine: Bien que ses principales applications soient dans les milieux industriels, des recherches sont en cours pour explorer ses activités biologiques potentielles et ses interactions avec les molécules biologiques.

Industrie: Le composé est largement utilisé dans les industries automobile et mécanique pour améliorer les performances et la durée de vie des lubrifiants. Il aide à réduire les frottements et l’usure dans les moteurs et autres systèmes mécaniques.

Applications De Recherche Scientifique

Chemistry: Zinc bis(O,O-dipentyl) bis(dithiophosphate) is widely used in the formulation of lubricants and greases due to its anti-wear properties. It is also studied for its role in catalysis and as a precursor for the synthesis of other zinc-containing compounds.

Biology and Medicine: While its primary applications are in industrial settings, research is ongoing to explore its potential biological activities and interactions with biological molecules.

Industry: The compound is extensively used in the automotive and machinery industries to enhance the performance and longevity of lubricants. It helps in reducing friction and wear in engines and other mechanical systems.

Mécanisme D'action

Le principal mécanisme par lequel le bis(O,O-dipentyl) bis(dithiophosphate) de zinc exerce ses effets est la formation d’un tribofilm protecteur sur les surfaces métalliques. Ce film est formé par la décomposition du composé sous haute pression et à haute température, ce qui entraîne le dépôt d’espèces contenant du zinc et du phosphore sur la surface métallique. Ces espèces agissent comme une barrière, réduisant le contact direct métal-métal et minimisant l’usure.

Comparaison Avec Des Composés Similaires

Composés similaires:

- Bis(O,O-diisooctyl) bis(dithiophosphate) de zinc

- Bis(O,O-diphényl) bis(dithiophosphate) de zinc

- Bis(O,O-diéthyl) bis(dithiophosphate) de zinc

Comparaison: Le bis(O,O-dipentyl) bis(dithiophosphate) de zinc est unique en raison de sa longueur de chaîne alkyle spécifique, qui offre un équilibre entre la solubilité et la stabilité thermique. Comparé à d’autres composés similaires, il offre des propriétés anti-usure supérieures et de meilleures performances dans les applications à haute température.

Propriétés

Numéro CAS |

7282-31-7 |

|---|---|

Formule moléculaire |

C20H44O4P2S4Zn |

Poids moléculaire |

604.2 g/mol |

Nom IUPAC |

zinc;dipentoxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C10H23O2PS2.Zn/c2*1-3-5-7-9-11-13(14,15)12-10-8-6-4-2;/h2*3-10H2,1-2H3,(H,14,15);/q;;+2/p-2 |

Clé InChI |

IWSCWDSOLLPNTC-UHFFFAOYSA-L |

SMILES canonique |

CCCCCOP(=S)(OCCCCC)[S-].CCCCCOP(=S)(OCCCCC)[S-].[Zn+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

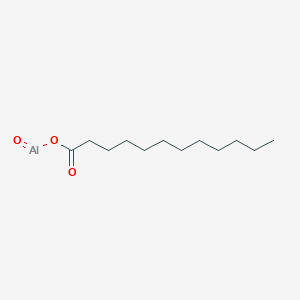

![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)

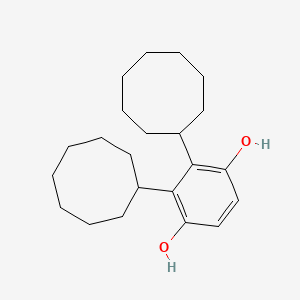

![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)

![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)